2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride

Salt selection Aqueous solubility Solid-state stability

2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS 2094634-89-4) is a synthetic heterocyclic amine belonging to the 4-azatryptamine class, featuring a 5-methyl-substituted pyrrolo[3,2-b]pyridine core with a primary ethanamine side chain, supplied as the dihydrochloride salt. The compound has a molecular weight of 248.15 g/mol (free base MW 175.23 g/mol) and is commercially available at purities ≥95% for research applications.

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15
CAS No. 2094634-89-4
Cat. No. B2520678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride
CAS2094634-89-4
Molecular FormulaC10H15Cl2N3
Molecular Weight248.15
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC=C2CCN.Cl.Cl
InChIInChI=1S/C10H13N3.2ClH/c1-7-2-3-9-10(13-7)8(4-5-11)6-12-9;;/h2-3,6,12H,4-5,11H2,1H3;2*1H
InChIKeyDLQRANORIYYSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS 2094634-89-4): Pyrrolopyridine Building Block for Kinase and Ion Pump Drug Discovery


2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS 2094634-89-4) is a synthetic heterocyclic amine belonging to the 4-azatryptamine class, featuring a 5-methyl-substituted pyrrolo[3,2-b]pyridine core with a primary ethanamine side chain, supplied as the dihydrochloride salt [1]. The compound has a molecular weight of 248.15 g/mol (free base MW 175.23 g/mol) and is commercially available at purities ≥95% for research applications [1]. Its scaffold is structurally related to known pharmacophores for gastric H+/K+-ATPase (proton pump) inhibition [2] and kinase modulation, making it a versatile intermediate for medicinal chemistry and chemical biology programs.

Why 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride Cannot Be Replaced by Generic Pyrrolopyridine Analogs


Substituting the 5-methyl, pyrrolo[3,2-b] regioisomer, or the dihydrochloride salt form of this compound with generic pyrrolopyridine analogs introduces quantifiable risks to experimental reproducibility and biological outcome. The C5 methyl group alters the electronic and steric profile of the core, influencing both pKa and lipophilicity relative to unsubstituted analogs [1]. Critically, the pyrrolo[3,2-b]pyridine regiochemistry (4-azaindole) presents a different hydrogen-bonding pattern at the kinase hinge region compared to the more common pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which can fundamentally shift target selectivity [2]. Furthermore, the dihydrochloride salt provides substantial aqueous solubility and solid-state handling advantages over the free base (CAS 1503221-12-2), which is essential for reproducible high-throughput screening and parallel synthesis workflows [3]. Simple replacement with unsubstituted, regioisomeric, or free-base analogs will likely yield divergent potency, selectivity, and solubility profiles. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differential Evidence for 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride vs. Closest Analogs


Dihydrochloride Salt vs. Free Base: Molecular Weight and Solubility Handling Advantage for Aqueous Assay Compatibility

The dihydrochloride salt (CAS 2094634-89-4) offers a molecular weight differential of +72.92 g/mol compared to the free base (CAS 1503221-12-2, MW 175.23 g/mol) due to the addition of two HCl equivalents [1]. This salt form converts the primary amine from a neutral to a protonated ammonium species, substantially increasing aqueous solubility—a critical parameter for biochemical assay preparation and parallel synthesis liquid handling. The free base, by contrast, exhibits limited aqueous solubility at neutral pH and is typically supplied as an oil or low-melting solid, introducing weighing and dissolution variability . While quantitative solubility values (mg/mL) for this specific compound are not publicly reported, the general principle that hydrochloride salt formation enhances aqueous solubility of primary aliphatic amines by 10- to 1000-fold is well-established across pharmaceutical salt screening literature [2].

Salt selection Aqueous solubility Solid-state stability HTS compatibility

5-Methyl Substitution Shifts Predicted pKa and Lipophilicity Relative to Unsubstituted Analog

The 5-methyl group on the pyrrolo[3,2-b]pyridine core exerts an electron-donating inductive effect, predicted to increase the pKa of the pyridine nitrogen and modestly elevate logP compared to the unsubstituted analog (CAS 28419-74-1). The unsubstituted 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine has a predicted pKa of 14.87±0.40 . A closely related analog, 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-ethanamine (methyl at C2), has a predicted pKa of 15.44±0.40 [1], suggesting a similar upward shift of ~0.5 log units for a C5 methyl substitution due to the electron-donating effect. Palmer et al. (2008) systematically demonstrated that C5 substitution significantly modulates pKa, lipophilicity (logD), and anti-secretory activity across a panel of 1H-pyrrolo[3,2-b]pyridines, confirming that even single-atom changes at C5 produce measurable biophysical and pharmacological differences [2].

Structure-activity relationship pKa modulation Lipophilicity 5-Substitution

C5 Substitution Modulates Gastric H+/K+-ATPase Inhibitory Potency: Class-Level SAR from Palmer et al. (2008)

Palmer et al. (2008) established a comprehensive structure-activity relationship for 5-substituted 1H-pyrrolo[3,2-b]pyridines as reversible inhibitors of the gastric H+/K+-ATPase (acid pump antagonists, APAs). The study demonstrated that variation in the C5 substituent—including methyl, halogen, alkoxy, and hydrogen—produced distinct anti-secretory potency, logD, and pKa profiles [1]. While compound-specific IC50 values for the 5-methyl-ethanamine series are not individually tabulated in the public abstract, the paper conclusively shows that C5 substitution is a key driver of in vitro potency at the gastric proton pump [1]. A general SAR trend from the series indicates that electron-donating 5-substituents (e.g., methyl, methoxy) enhance potency compared to 5-H analogs; for example, representative compounds in the series achieved IC50 values in the sub-micromolar range in H+/K+-ATPase vesicle assays [1]. This class-level SAR directly supports the expectation that a 5-methyl-substituted building block will yield different biological outcomes than a 5-H or 5-halogen precursor when incorporated into lead optimization campaigns.

Proton pump inhibition Gastric H+/K+-ATPase Acid pump antagonist P-CAB

Pyrrolo[3,2-b]pyridine (4-Azaindole) Regiochemistry Affords Distinct Kinase Hinge-Binding Geometry vs. Pyrrolo[2,3-b]pyridine (7-Azaindole)

The pyrrolo[3,2-b]pyridine scaffold (4-azaindole) positions the pyridine nitrogen at the 4-position of the indole ring system, in contrast to pyrrolo[2,3-b]pyridine (7-azaindole) where the pyridine nitrogen resides at the 7-position. This regiochemical difference alters the hydrogen-bond donor/acceptor orientation at the kinase hinge region: 7-azaindoles typically form a bidentate hinge interaction via the pyrrole NH (donor) and pyridine N (acceptor), while 4-azaindoles present the pyridine N at a different vector, affecting both the binding pose and the achievable selectivity profile across the kinome [1][2]. Plexxikon's clinical-stage kinase inhibitors (e.g., vemurafenib, PLX3397) were developed on the 7-azaindole scaffold, demonstrating that subtle changes in azaindole regiochemistry translate to vastly different kinase target engagement [1]. As commercially sourced 4-azaindole building blocks are significantly less common than 7-azaindole intermediates, the pyrrolo[3,2-b]pyridine core of this compound provides access to an underexplored chemical space for kinase inhibitor discovery [3].

Kinase inhibitor design Hinge-binding motif Regiochemical selectivity 4-Azaindole vs 7-Azaindole

Purity-Benchmarked Dihydrochloride Enables Reproducible Library Synthesis Relative to Variable-Quality Free Base Sources

The dihydrochloride form (CAS 2094634-89-4) is supplied at a certified purity of ≥95% (HPLC) by multiple vendors including Chemenu and American Elements [1]. In contrast, the free base (CAS 1503221-12-2) is offered by fewer suppliers with less rigorous analytical characterization (Leyan: 95% purity without detailed QC documentation) . The dihydrochloride salt's solid powder form at room temperature, combined with its higher molecular weight, reduces weighing errors for small-scale parallel synthesis: a 1 mg weighing error on the free base (MW 175.23) corresponds to 5.71 μmol, whereas the same error on the dihydrochloride (MW 248.15) corresponds to 4.03 μmol—a 29% reduction in molar weighing error [1]. Additionally, the salt form mitigates batch-to-batch variability in free amine content due to partial carbonate formation from atmospheric CO2 exposure, which is a known issue for primary alkylamines stored as free bases [2].

Building block quality Library synthesis Purity specification Salt form consistency

Optimal Research and Industrial Application Scenarios for 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride


Gastric Proton Pump (H+/K+-ATPase) Inhibitor Lead Optimization

The Palmer et al. (2008) SAR study establishes that C5-substituted 1H-pyrrolo[3,2-b]pyridines are potent, reversible acid pump antagonists (APAs/P-CABs) [1]. The 5-methyl-ethanamine dihydrochloride provides the optimal starting point for exploring C3-aminoethyl substitution effects on H+/K+-ATPase inhibition, with the salt form ensuring aqueous solubility for enzyme assays. Researchers should prioritize this compound over unsubstituted or 5-halogen analogs to maintain the electron-donating character associated with enhanced anti-secretory activity in the Palmer series [1].

4-Azaindole-Focused Kinase Inhibitor Library Synthesis

The pyrrolo[3,2-b]pyridine (4-azaindole) core of this compound explores an underexploited kinase hinge-binding geometry distinct from the heavily patented 7-azaindole scaffold used by Plexxikon's FDA-approved inhibitors [2]. The primary amine handle at the C3 position enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation, making it ideal for library synthesis [2]. The dihydrochloride salt's reduced weighing error (4.03 μmol/mg vs. 5.71 μmol/mg for free base) and protection from atmospheric carbonation are critical advantages for automated parallel synthesis platforms processing 96- or 384-well plates .

Physicochemical Property Optimization Through C5 Substitution SAR

For medicinal chemistry teams systematically probing the influence of C5 substitution on pKa, logD, and target engagement, this compound fills a critical gap in the 5-substitution matrix. ChemicalBook data places the predicted pKa of the unsubstituted analog at 14.87±0.40 , while the electron-donating 5-methyl group is expected to raise pKa by ~0.5 units based on congener data [3]. This pKa shift directly impacts the ionization state at physiological pH, influencing permeability, solubility, and off-target binding. Incorporating the 5-methyl building block alongside the 5-H, 5-F, 5-Cl, and 5-OMe analogs enables a complete SAR map of the C5 position [3].

Selective Glutamate Receptor (GluN2B) Modulator Development

PMC-deposited SAR data on 1H-pyrrolo[3,2-b]pyridine GluN2B-selective negative allosteric modulators demonstrates that substitution at multiple scaffold positions, including the C5 region, governs GluN2B potency, selectivity over related NMDA receptor subtypes, and CYP inhibition liability [4]. The 5-methyl-3-ethanamine dihydrochloride offers a functionalized core for probing the C3 basic amine interaction with the GluN2B allosteric site, while the 5-methyl group provides a defined steric and electronic environment for optimizing subunit selectivity [4].

Quote Request

Request a Quote for 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.